Product packaging for 5-Cyclopropyl-1,3-difluoro-2-iodobenzene(Cat. No.:)

5-Cyclopropyl-1,3-difluoro-2-iodobenzene

Cat. No.: B13489563
M. Wt: 280.05 g/mol
InChI Key: QCHSHFKOWIYVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-1,3-difluoro-2-iodobenzene (CAS No: 2680535-87-7) is a valuable aromatic building block in organic and medicinal chemistry research. Its molecular formula is C 9 H 7 F 2 I, and it has a molecular weight of 280.05 g/mol . The compound features a benzene ring core that is strategically substituted with iodine, two fluorine atoms, and a cyclopropyl group, yielding a multifunctional intermediate . The primary research value of this compound lies in its application as a key precursor in synthetic chemistry, particularly in cross-coupling reactions. The iodine substituent serves as an excellent leaving group in metal-catalyzed reactions, such as Suzuki, Negishi, and Stille couplings, enabling the introduction of the substituted benzyl scaffold into more complex molecular architectures . The distinct electronic properties conferred by the two fluorine atoms can significantly influence the compound's reactivity and the metabolic stability of resulting molecules . Furthermore, the cyclopropyl group is a structure of high interest in drug discovery due to its ability to modulate conformation, potency, and pharmacokinetic properties . This specific pattern of substitution makes this compound a particularly useful intermediate in the development of potential pharmaceutical agents. Its structure is relevant to research on cyclopropane carboxylic acid derivatives, which have been investigated for their therapeutic potential . Researchers utilize this compound strictly in a controlled laboratory environment. It is intended For Research Use Only and is not classified as a drug, food additive, or cosmetic, and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F2I B13489563 5-Cyclopropyl-1,3-difluoro-2-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F2I

Molecular Weight

280.05 g/mol

IUPAC Name

5-cyclopropyl-1,3-difluoro-2-iodobenzene

InChI

InChI=1S/C9H7F2I/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2

InChI Key

QCHSHFKOWIYVTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C(=C2)F)I)F

Origin of Product

United States

Synthetic Methodologies for 5 Cyclopropyl 1,3 Difluoro 2 Iodobenzene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-Cyclopropyl-1,3-difluoro-2-iodobenzene (B6196397) reveals several logical bond disconnections that inform potential forward synthetic routes. The primary challenges are the regioselective installation of the iodine atom and the construction or introduction of the cyclopropyl (B3062369) group onto the difluorinated benzene (B151609) core.

One of the most powerful strategies for the regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM). wikipedia.orgunblog.fr This approach relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.org In the target molecule, the two fluorine atoms can collectively act as directing groups.

A key disconnection is the C-I bond. This retrosynthetic step suggests that the iodine atom can be introduced as an electrophile (e.g., I₂) onto a pre-formed aryllithium species. This leads back to the precursor 1-cyclopropyl-3,5-difluorobenzene (B13712256) . The central hypothesis of this approach is that the combined electron-withdrawing and moderate directing effects of the two fluorine atoms will acidify the C-H bond at the 2-position, situated between them, making it the most favorable site for lithiation.

Transition metal-catalyzed cross-coupling reactions offer another powerful avenue. A Suzuki-Miyaura coupling strategy could be envisioned for the formation of the C-C bond between the aromatic ring and the cyclopropyl group. Disconnecting this bond leads to a cyclopropylboronic acid derivative and a highly functionalized aryl halide or triflate, such as 1,5-difluoro-2-iodo-3-bromobenzene .

This pathway is likely more complex and would require the careful synthesis of a polysubstituted benzene ring with orthogonal reactivity (e.g., iodine and bromine atoms that can be selectively coupled). While feasible, controlling the regiochemistry during the synthesis of such a precursor would be a significant challenge.

A third approach involves forming the cyclopropyl group at a late stage. This strategy would disconnect the cyclopropyl ring itself, pointing towards a C-H activation/functionalization reaction. The precursor for this route would be 1,3-difluoro-2-iodobenzene . Modern methods involving transition-metal catalysis (e.g., using rhodium or palladium) could potentially achieve the direct cyclopropylation of an aryl C-H bond. However, achieving regioselectivity at the C-5 position would be challenging, as the directing effects of the fluorine and iodine atoms would need to be carefully considered and controlled.

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most direct and regiochemically predictable route relies on the Directed ortho-Metalation of a 1-cyclopropyl-3,5-difluorobenzene intermediate.

The forward synthesis commences with the precursor 1-cyclopropyl-3,5-difluorobenzene . This intermediate would be subjected to a DoM reaction. The process involves treating the substrate with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (typically -78 °C). psu.edusemanticscholar.org This step generates a transient aryllithium intermediate that is highly localized at the 2-position.

Subsequent quenching of this organometallic species with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), introduces the iodine atom regioselectively at the lithiated site, yielding the final product, this compound. commonorganicchemistry.comcommonorganicchemistry.com This lithiation-iodination sequence is a well-established and efficient method for the introduction of iodine onto aromatic rings. commonorganicchemistry.com

Proposed Synthetic Pathways

Route Precursor Key Reaction Description
A 1-Cyclopropyl-3,5-difluorobenzene Directed ortho-Metalation (DoM) Lithiation directed by F atoms to the C2 position, followed by quenching with an iodine electrophile.
B 1,5-Difluoro-2-iodo-3-bromobenzene Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling with a cyclopropylboronic acid derivative.

| C | 1,3-Difluoro-2-iodobenzene | C-H Cyclopropylation | Transition-metal-catalyzed direct introduction of the cyclopropyl group at the C5 position. |

The success of the DoM pathway hinges on the regioselective deprotonation of the C-2 position of 1-cyclopropyl-3,5-difluorobenzene. This selectivity is governed by the additive influence of the substituents on the ring. uwindsor.ca

In DoM, directing metalation groups (DMGs) function by coordinating with the lithium reagent and/or by acidifying adjacent protons through inductive effects. wikipedia.orgias.ac.in Fluorine is classified as a moderate DMG. organic-chemistry.org While a single fluorine atom provides modest directing power, the presence of two fluorine atoms meta to each other creates a powerful synergistic effect. Their strong inductive electron-withdrawing character significantly increases the kinetic acidity of the proton at the intervening C-2 position. Studies on the lithiation of 1,3-difluorobenzene (B1663923) have shown that deprotonation occurs cleanly at the 2-position. psu.edu

The cyclopropyl group at C-5 is sterically distant and electronically is a weak sigma-donating group, so it is not expected to significantly interfere with or override the powerful directing effect of the two fluorine atoms. Therefore, the lithiation is strongly predicted to occur exclusively at the C-2 position, leading to the desired product upon iodination. harvard.edu

Relative Strength of Common Directed Metalation Groups (DMGs)

Strength Functional Group Examples
Strong -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM
Moderate -F , -Cl, -OMe, -NR₂, -CF₃
Weak -CH₂NR₂, -Ph, -S-

This table is a generalized representation based on literature data. organic-chemistry.org

Electrophilic Aromatic Substitution Strategies

An alternative approach to the synthesis of this compound is through electrophilic aromatic substitution on a 1-cyclopropyl-3,5-difluorobenzene precursor. This would involve the direct iodination of the aromatic ring.

The regiochemical outcome of the electrophilic iodination of 1-cyclopropyl-3,5-difluorobenzene is determined by the directing effects of the substituents already present on the benzene ring. nih.govlookchem.com The cyclopropyl group is an activating, ortho, para-directing group. The fluorine atoms are deactivating but also ortho, para-directing. nih.gov

The combined directing effects would be as follows:

The cyclopropyl group at C5 directs towards C4 and C6.

The fluorine at C1 directs towards C2 and C6.

The fluorine at C3 directs towards C2 and C4.

The positions C2, C4, and C6 are all activated towards electrophilic attack. However, the C2 position is ortho to two fluorine atoms and meta to the cyclopropyl group. The C4 and C6 positions are ortho to one fluorine and one cyclopropyl group, and para to the other fluorine. The strong ortho-directing ability of the fluorine atoms, combined with the fact that the C2 position is the only one directed by both fluorine atoms, suggests that iodination at C2 is a likely outcome. Steric hindrance at the C2 position, being flanked by two fluorine atoms, might be a competing factor. lookchem.com

Given that the 1,3-difluoro substitution pattern renders the aromatic ring relatively electron-deficient, a catalyst is likely necessary to effect iodination. wikipedia.org A variety of catalyst systems are known to promote the iodination of both activated and deactivated aromatic compounds. organic-chemistry.orgnih.gov

Common iodinating agents include molecular iodine (I₂) and N-iodosuccinimide (NIS). organic-chemistry.orgnih.gov To enhance the electrophilicity of the iodine source, Lewis acid or Brønsted acid catalysts are often employed.

Table 2: Potential Catalyst Systems for the Iodination of 1-Cyclopropyl-3,5-difluorobenzene

EntryIodinating AgentCatalystSolvent
1I₂Fe(NTf₂)₃[BMIM]NTf₂
2NISAgNTf₂Acetonitrile
3I₂HIO₃ / H₂SO₄Acetic Acid
4DIHThioureaAcetonitrile
5I₂Silver(I) salts (e.g., Ag₂SO₄)Acetonitrile

This table presents a selection of modern catalytic systems for aromatic iodination, which would be suitable candidates for investigation. nih.govacs.org

Cyclopropanation Reactions for Installation of the Cyclopropyl Moiety

A third synthetic strategy would involve the introduction of the cyclopropyl group at a later stage of the synthesis, onto a pre-functionalized 1,3-difluoro-2-iodobenzene scaffold.

Late-stage functionalization is a valuable tool in organic synthesis. For the introduction of a cyclopropyl group onto an aromatic ring, transition metal-catalyzed cross-coupling reactions are a common method. nih.gov A plausible approach would involve the Suzuki-Miyaura coupling of a dihalo-difluorobenzene precursor with cyclopropylboronic acid. For instance, 1,3-difluoro-2,5-diiodobenzene (B14031553) could potentially be selectively coupled at the 5-position.

Palladium catalysts are widely used for Suzuki-Miyaura couplings. lookchem.com The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity.

Another approach could be the palladium-catalyzed direct cyclopropylation of a C-H bond on a 1,3-difluoro-2-iodobenzene precursor, although achieving the desired regioselectivity at the C5 position would be a significant challenge. nih.gov

The formation of the cyclopropane (B1198618) ring itself, if constructed from an alkene precursor, is a stereospecific process. nih.gov For example, the Simmons-Smith cyclopropanation of an alkene proceeds via a syn-addition of the methylene (B1212753) group to the double bond, meaning the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org Similarly, metal-catalyzed cyclopropanations using diazo compounds are also generally stereospecific. wikipedia.org

While the final target molecule, this compound, is achiral, the stereochemical integrity of the cyclopropane ring during its synthesis is an important consideration, especially if a chiral or geometrically defined precursor is used. In the context of a late-stage Suzuki-Miyaura coupling with cyclopropylboronic acid, the stereochemistry of the cyclopropyl group is typically retained during the cross-coupling process. lookchem.com

Cross-Coupling Approaches for Aryl Halide Construction

The formation of the carbon-iodine bond in aromatic systems is a critical transformation in organic synthesis. While direct electrophilic iodination is common, palladium-catalyzed cross-coupling reactions offer an alternative and highly tunable approach for constructing complex aryl halides. These methods provide a pathway where an aryl precursor, such as a boronic acid or organotin reagent, is coupled with an iodine source, or an aryl halide is otherwise functionalized. In the context of this compound, these strategies can offer superior control over regioselectivity compared to classical methods.

Precursors and Ligand Design for Palladium-Catalyzed Reactions

The successful synthesis of aryl halides via palladium catalysis is fundamentally dependent on the selection of appropriate precursors and, critically, the design of the ligand coordinating to the palladium center. The precursor for synthesizing this compound would logically be 1-cyclopropyl-3,5-difluorobenzene. The palladium catalyst system must then selectively activate a C-H bond at the 2-position for subsequent iodination.

Palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used. organic-chemistry.orgnih.gov However, the reactivity and selectivity of the catalyst are primarily dictated by the phosphine (B1218219) ligand. Electron-rich and sterically demanding trialkylphosphines have been shown to be particularly effective at promoting the oxidative addition step in cross-coupling reactions involving aryl halides. researchgate.net Ligands play a crucial role in activating and stabilizing the palladium species, leading to high catalyst efficiency. researchgate.net For the construction of a C-I bond, a ligand must facilitate the desired bond formation while preventing side reactions. The choice of ligand can control the reaction pathway, selectively yielding one product over another under the same conditions. researchgate.net

Table 1: Overview of Ligand Types in Palladium-Catalyzed Reactions

Ligand TypeStructural CharacteristicsTypical ApplicationsReference
Monodentate Phosphines e.g., Tri-tert-butylphosphine, TriphenylphosphineElectron-rich and sterically hindered ligands promote oxidative addition. researchgate.net
Bidentate Phosphines e.g., Xantphos, dppfOffer greater stability to the catalytic complex; can influence reductive elimination. researchgate.net
Biheteroaryl Phosphines e.g., KPhosDesigned for specific challenging transformations, such as amination with aqueous ammonia (B1221849), by suppressing side reactions. organic-chemistry.org
N-Heterocyclic Carbenes (NHCs) e.g., IPr, SIPrStrong σ-donors that form robust bonds with palladium, offering high stability and activity. nih.govresearchgate.net

The development of specialized ligands like KPhos, a dialkyl biheteroaryl phosphine, highlights the power of ligand design to suppress unwanted side reactions, such as hydroxylation, in favor of the desired transformation. organic-chemistry.org In synthesizing this compound, a carefully selected ligand would be essential to ensure the iodinating agent is directed exclusively to the C-2 position of the precursor.

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of polysubstituted aromatic compounds. For 1-cyclopropyl-3,5-difluorobenzene, the electronic properties of the cyclopropyl (activating, ortho-, para-directing) and fluoro (deactivating, ortho-, para-directing) substituents converge to activate the C-2 position. However, preventing reactions at other sites and ensuring that other functional groups remain untouched (chemoselectivity) requires precise reaction control.

Ligand-controlled catalysis is a powerful strategy for achieving such selectivity. By modulating the steric and electronic properties of the ligand, it is possible to direct a reaction toward a specific constitutional isomer. nih.gov For instance, in the functionalization of gem-difluorocyclopropanes, a subtle change in the N-heterocyclic carbene (NHC) ligand on a palladium catalyst can completely switch the reaction from a mono-defluorinative alkylation to a twofold de-fluorinative functionalization, yielding different products from the same starting materials. researchgate.net This principle of ligand-controlled regioselectivity is directly applicable to the challenge of selectively iodinating the 1-cyclopropyl-3,5-difluorobenzene precursor. A sterically demanding ligand could be employed to ensure that the iodinating species can only access the most electronically favorable and sterically accessible C-2 position.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern organic synthesis is increasingly focused on the development of more efficient, controlled, and environmentally benign methodologies. The synthesis of this compound can benefit significantly from these advanced techniques, which offer improvements in yield, selectivity, and sustainability.

Photoredox Catalysis in C-I Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel bond formations under exceptionally mild conditions. nih.gov This methodology relies on a photocatalyst, such as an iridium or ruthenium complex, that becomes a potent oxidant or reductant upon excitation with visible light. acs.org

This approach can be applied to C-I bond formation through a proposed homolytic aromatic substitution (HAS) pathway. acs.org The general mechanism involves a single electron transfer (SET) from the excited photocatalyst to an aryl precursor, generating an aryl radical. acs.org This highly reactive intermediate can then be trapped by an appropriate iodine source to form the desired aryl iodide. Photoredox catalysis avoids the need for harsh reagents and high temperatures often associated with traditional methods. researchgate.net The ability to generate aryl radicals under gentle conditions opens up new avenues for the functionalization of complex molecules, and this strategy could be adapted for the direct C-H iodination of 1-cyclopropyl-3,5-difluorobenzene. liv.ac.uk

Flow Chemistry Applications for Enhanced Reaction Control

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers substantial advantages over traditional batch processing, particularly for halogenation reactions. researchgate.net These benefits include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced process safety. vapourtec.comrsc.org

Halogenations are often highly exothermic, and the exceptional heat transfer capabilities of microreactors can prevent the formation of thermal gradients and hotspots, leading to improved selectivity and reduced byproduct formation. rsc.org Furthermore, the small reactor volumes enhance safety when working with highly reactive or hazardous reagents. amt.uk For the synthesis of this compound, a flow process would allow for precise temperature control, ensuring that the iodination occurs selectively at the desired position. The ability to control exposure times consistently also contributes to higher product purity. vapourtec.com The integration of flow chemistry has the potential to transform traditional chemical manufacturing, making processes safer, more efficient, and more easily scalable. researchgate.netresearchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Halogenation

FeatureBatch ProcessingFlow ChemistryReference
Heat Transfer Often inefficient, leading to hotspots and side reactions.Highly efficient due to high surface-area-to-volume ratio. researchgate.netrsc.org
Mass Transfer Can be limited, especially in multiphasic reactions.Enhanced, leading to better contact between reactants and catalysts. rsc.orgamt.uk
Safety Handling of hazardous reagents can be risky at scale.Inherently safer due to small reaction volumes and better containment. researchgate.netamt.uk
Control Less precise control over temperature and reaction time.Precise and automated control over all reaction parameters. vapourtec.com
Scalability Often requires re-optimization for larger scales.Straightforward scaling by running the reactor for longer periods ("scaling out"). amt.uk

Sustainable Reagents and Solvent Systems for Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org The iodination of aromatic compounds provides a clear opportunity to apply these principles by moving away from problematic reagents and solvents.

Traditional iodination procedures often utilize chlorinated solvents such as chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄), which are now recognized as environmentally harmful. acsgcipr.org Green chemistry encourages the use of more benign alternatives. Water has been explored as an eco-friendly solvent for some iodination reactions. acsgcipr.orgmdpi.com Other sustainable options include poly(ethylene glycol) (PEG), which has been used as a solvent in ligand-free palladium-catalyzed reactions. organic-chemistry.org

In addition to greener solvents, the choice of iodinating agent and oxidant is crucial. The use of molecular iodine (I₂) or simple iodide salts like potassium iodide (KI) is preferred from an atom economy perspective. mdpi.com These can be paired with environmentally friendly oxidants that act as "dry carriers" of hydrogen peroxide, such as sodium percarbonate (2Na₂CO₃·3H₂O₂) or a urea-hydrogen peroxide adduct (UHP). mdpi.com These solid oxidants are stable, inexpensive, and safer to handle than concentrated hydrogen peroxide. mdpi.com Employing such systems for the synthesis of this compound would significantly improve the environmental profile of the process.

Reactivity Profiles and Transformative Potential of 5 Cyclopropyl 1,3 Difluoro 2 Iodobenzene

C-I Bond Functionalization via Cross-Coupling Reactions

The C-I bond in 5-Cyclopropyl-1,3-difluoro-2-iodobenzene (B6196397) is readily activated by transition metal catalysts, most notably palladium complexes. This facilitates its participation in cross-coupling reactions, which are fundamental processes for forming new carbon-carbon bonds. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the iodinated carbon, promoting the initial oxidative addition step that is common to many cross-coupling catalytic cycles.

The Suzuki-Miyaura coupling is a powerful and widely used method for creating aryl-aryl bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com For a substrate like this compound, this reaction enables its linkage to other aryl or heteroaryl systems. The catalytic cycle generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. chemrxiv.orgmdpi.com

The transmetalation step is a critical phase in the Suzuki-Miyaura catalytic cycle where the organic moiety is transferred from the boron atom to the palladium center. chemrxiv.org Despite extensive study, the precise mechanism remains a subject of investigation and is highly dependent on reaction conditions. illinois.edunih.gov Two primary pathways are generally considered. One pathway involves the reaction of the arylpalladium(II) halide intermediate with a boronate species (formed by the reaction of the boronic acid with the base). A second proposed pathway suggests the formation of an oxo-palladium species that facilitates the transfer. nih.govdntb.gov.ua

The presence of the cyclopropyl (B3062369) group and two fluorine atoms adjacent to the reactive C-I bond introduces significant steric hindrance around the reaction center of this compound. This steric bulk can impede the approach of the catalyst and the coupling partner, often requiring specialized catalytic systems to achieve high yields.

The development of bulky and electron-rich phosphine (B1218219) ligands has been instrumental in overcoming the challenges posed by sterically demanding substrates. rsc.orgnih.gov Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and AntPhos have demonstrated exceptional activity in promoting Suzuki-Miyaura couplings of hindered aryl halides. nih.govrsc.orgacs.org These ligands form highly active, monoligated Pd(0) complexes that facilitate the oxidative addition step and stabilize the resulting intermediates. nih.gov The steric and electronic properties of the ligands play a crucial role in enhancing reaction rates and preventing side reactions like β-hydride elimination. rsc.org N-heterocyclic carbene (NHC)-based palladium catalysts have also emerged as highly effective alternatives for the coupling of sterically challenging substrates. nih.gov

Interactive Table: Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Aryl Halides
Ligand/CatalystSubstrate TypeKey Features
SPhosSterically hindered aryl chlorides and bromidesHigh activity at low catalyst loadings, effective for preparing extremely hindered biaryls. nih.govacs.org
AntPhosDi-ortho-substituted aryl halidesOvercomes β-hydride elimination pathways, effective for demanding aryl-alkyl couplings. rsc.orgrsc.org
Zwitterionic Phosphine Palladium ComplexesOrtho- and di-ortho-substituted aryl chloridesHigh efficiency at room temperature, good for coupling heterocyclic rings. nih.gov
N-Heterocyclic Carbene (NHC) ComplexesAryl chlorides and bromidesCan operate at very low catalyst loadings and room temperature. nih.gov

The Sonogashira coupling reaction is a cornerstone method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, which typically employs a dual catalytic system of palladium and a copper(I) salt, allows for the direct alkynylation of the this compound core, producing valuable arylalkyne structures. The reaction is prized for its mild conditions and broad functional group tolerance. wikipedia.org

The efficiency of the Sonogashira coupling is therefore highly dependent on the copper cofactor. The choice of copper source (e.g., CuI, Cu(OTf)₂, (PPh₃)₂CuBH₄) and ligands can significantly impact reaction rates and yields. nih.gov While essential for high reactivity under mild conditions, the copper cofactor can also lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling), which can be mitigated through careful optimization of reaction conditions or the use of copper-free protocols. libretexts.orgnih.gov For an activated substrate like this compound, the copper-catalyzed pathway is expected to be highly efficient.

The Sonogashira reaction is generally very effective for aryl iodides, which are the most reactive among the aryl halides in the crucial oxidative addition step. wikipedia.org The presence of electron-withdrawing groups, such as the fluorine atoms in this compound, typically enhances the rate of oxidative addition, making such substrates well-suited for this transformation. libretexts.org

The scope of the Sonogashira coupling with respect to fluorinated aryl iodides is broad, tolerating a variety of functional groups on both the aryl halide and the alkyne partner. nih.govorganic-chemistry.org However, limitations can arise. Highly electron-deficient fluoroarenes may require specific bases, like LiHMDS, to achieve good yields. organic-chemistry.org Furthermore, the choice of solvent can be critical; while polar aprotic solvents like DMF are common, sustainable alternatives are being explored to improve the environmental profile of the reaction. nih.govresearchgate.net Despite these considerations, the high reactivity of the C-I bond in fluorinated systems makes the Sonogashira reaction a reliable method for synthesizing complex alkynyl-substituted aromatic compounds.

Interactive Table: Scope of Sonogashira Coupling with Substituted Aryl Iodides
Aryl Iodide SubstrateAlkyne PartnerCatalyst SystemYield
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / Ionic Liquid94% beilstein-journals.org
4-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂ / Ionic Liquid92% beilstein-journals.org
1-Chloro-4-iodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / Ionic Liquid89% beilstein-journals.org
o-IodoanilinePhenylacetylene(PPh₃)₂CuBH₄>99% nih.gov
2-Iodo-5-(trifluoromethyl)anilinePhenylacetylene(PPh₃)₂CuBH₄>99% nih.gov

Stille Coupling and Negishi Coupling Methodologies

The Stille and Negishi couplings are powerful tools for the formation of carbon-carbon bonds, and the electronic and steric properties of this compound play a significant role in its reactivity in these transformations. The electron-deficient nature of the aromatic ring, due to the fluorine substituents, generally enhances the rate of oxidative addition of the C-I bond to the palladium(0) catalyst, a crucial step in the catalytic cycle of both reactions.

While specific stereochemical studies on this compound are not extensively documented, the stereochemical outcomes of Stille and Negishi couplings are well-established. In general, both reactions proceed with retention of configuration at the sp2 carbon of the organometallic reagent.

In the Stille coupling , the transmetalation step, involving the transfer of an organic group from the organostannane to the palladium center, typically occurs with retention of stereochemistry. This is particularly relevant when using stereodefined vinylstannanes. For a substrate like this compound, coupling with a chiral, non-racemic organostannane would be expected to proceed with high fidelity, transferring the chirality to the product.

The Negishi coupling , which utilizes organozinc reagents, is also known for its high stereospecificity. The coupling of chiral secondary alkylzinc reagents with aryl halides, for instance, has been shown to proceed with a high degree of retention of configuration. This is attributed to a mechanism where the transmetalation step is faster than epimerization of the organozinc reagent. Therefore, the coupling of this compound with a chiral organozinc species would be anticipated to yield a product with high enantiomeric excess.

Table 1: Representative Stereochemical Outcomes in Stille and Negishi Couplings

Coupling ReactionOrganometallic ReagentElectrophileStereochemical Outcome
Stille Coupling(E)-R-CH=CH-SnBu₃Ar-IRetention of E-geometry
Stille Coupling(Z)-R-CH=CH-SnBu₃Ar-IRetention of Z-geometry
Negishi CouplingChiral sec-Alkyl-ZnXAr-IHigh Retention of Configuration
Negishi Coupling(E)-R-CH=CH-ZnXAr-IHigh Retention of E-geometry

The synthesis of poly-aromatic systems often relies on the iterative cross-coupling of halogenated aromatic precursors. This compound serves as a valuable building block in this context. The iodine atom provides a reactive handle for initial coupling, while the fluorine atoms can be utilized for subsequent functionalization or left to modulate the electronic properties of the final poly-aromatic structure.

For example, a Stille or Negishi coupling of this compound with an arylstannane or arylzinc reagent would yield a biaryl system. If the coupled aryl group also contains a reactive handle (e.g., another halogen), further cross-coupling reactions can be performed to extend the aromatic system. The cyclopropyl and difluoro substituents would be carried through the synthetic sequence, imparting their unique electronic and steric influence on the resulting poly-aromatic hydrocarbon.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. The reactivity of this compound in this reaction is influenced by both the aryl iodide bond and the electronic nature of the aromatic ring.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium catalyst. For an electron-deficient and sterically hindered substrate like this compound, bulky and electron-rich biarylphosphine ligands are generally preferred. Ligands such as XPhos, SPhos, and RuPhos have been shown to be effective for the amination of challenging aryl halides.

The choice of ligand is crucial for accommodating a wide range of amine substrates, from simple primary and secondary amines to more complex heterocyclic amines. For instance, more sterically hindered ligands can facilitate the coupling of bulky secondary amines, while specific ligand systems have been developed for the challenging coupling of ammonia (B1221849) or its equivalents.

Table 2: Common Ligands for Buchwald-Hartwig Amination of Aryl Iodides

LigandAmine Substrate ScopeTypical Reaction Conditions
XPhosPrimary and secondary amines, anilinesPd₂(dba)₃, NaOtBu, Toluene, 80-110 °C
SPhosPrimary and secondary amines, heterocyclesPd(OAc)₂, K₃PO₄, Toluene/H₂O, 100 °C
RuPhosPrimary and secondary amines, hindered substratesPd₂(dba)₃, LiHMDS, THF, rt-60 °C
BrettPhosPrimary amines, selective monoarylationPd(OAc)₂, K₂CO₃, t-AmylOH, 110 °C

While this compound possesses only one site for direct Buchwald-Hartwig amination at the C-I bond, understanding regioselectivity is crucial when considering related polyhalogenated systems. In substrates containing multiple different halogen atoms, the order of reactivity generally follows I > Br > Cl, allowing for selective amination at the most reactive site.

For a hypothetical molecule like 1-bromo-5-cyclopropyl-3-fluoro-2-iodobenzene, the Buchwald-Hartwig amination would be expected to occur selectively at the carbon-iodine bond under carefully controlled conditions. This selectivity is primarily governed by the relative bond strengths (C-I < C-Br < C-Cl) and the ease of oxidative addition to the palladium(0) catalyst. The presence of the fluorine and cyclopropyl groups can also exert secondary electronic and steric effects on the regiochemical outcome. For instance, in a study on the amination of 5-substituted-1,2,3-triiodobenzene, the reaction proceeded with high regioselectivity at the less sterically hindered terminal iodine positions. researchgate.net

Heck Reaction and Mizoroki-Heck Reaction for Alkene Coupling

The Heck reaction, and its variant the Mizoroki-Heck reaction, provides a powerful method for the arylation of alkenes. The reaction of this compound with various alkenes is a viable route to substituted styrenes and other vinylated aromatic compounds.

The electron-deficient character of the aryl iodide facilitates the initial oxidative addition step. The subsequent steps of migratory insertion and β-hydride elimination are influenced by the nature of the alkene coupling partner and the reaction conditions. With simple alkenes like styrene (B11656) or acrylates, the reaction typically proceeds to give the corresponding (E)-stilbene or cinnamate (B1238496) derivatives.

The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. Palladium acetate (B1210297) (Pd(OAc)₂) and palladium on carbon (Pd/C) are common catalyst precursors, often used in combination with a phosphine ligand or under phosphine-free conditions. The base, typically an amine like triethylamine (B128534) or an inorganic base like potassium carbonate, is required to neutralize the hydrogen iodide generated in the catalytic cycle.

Table 3: Representative Conditions for Heck Reactions of Aryl Iodides

Alkene SubstrateCatalyst SystemBaseSolventTypical Product
StyrenePd(OAc)₂, PPh₃Et₃NDMF(E)-Stilbene derivative
n-Butyl acrylatePd(OAc)₂K₂CO₃DMAc(E)-n-Butyl cinnamate derivative
EthylenePdCl₂(PPh₃)₂NaOAcNMPStyrene derivative
CyclohexenePd/CEt₃NToluenePhenylcyclohexene derivative

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline and focuses solely on this compound. Writing on these specific topics would require experimental data and research findings that are not available in the public domain.

Reactivity of the Fluorine Substituents and Aromatic Nucleophilic Substitution (SNAr)

Directed Nucleophilic Aromatic Substitution with Activated Substrates

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, proceeding typically through an addition-elimination mechanism. This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In the case of this compound, the molecule itself lacks a strong activating group (such as a nitro or cyano group) necessary to facilitate a classical SNAr reaction under standard conditions. The fluorine and iodine atoms are electron-withdrawing, but their activating effect is moderate. Therefore, for a directed nucleophilic aromatic substitution to occur, the aromatic ring would typically require further activation, or the reaction would need to proceed with highly reactive nucleophiles or under forcing conditions.

The iodine atom at the C2 position is a potential leaving group. However, in many SNAr reactions on activated polyhalogenated rings, fluoride (B91410) is a surprisingly effective leaving group, a phenomenon attributed to the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.

Should a nucleophilic substitution be forced, the regioselectivity would be dictated by the positions of the existing substituents. A nucleophilic attack could theoretically lead to the displacement of either the iodine at C2 or one of the fluorine atoms at C1 or C3. The precise outcome would depend on the reaction conditions and the nature of the nucleophile. Without a strong directing and activating group, predicting a single, clean substitution product is challenging.

The table below illustrates hypothetical outcomes of directed nucleophilic aromatic substitution on an analogue of the title compound that includes a strongly activating nitro group at the C4 position.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on an Activated Analogue

Entry Nucleophile (Nu-) Potential Leaving Group Predicted Major Product
1 Sodium methoxide (B1231860) (NaOCH3) Iodine (I) 4-Cyclopropyl-2,6-difluoro-1-methoxy-5-nitrobenzene
2 Sodium thiophenoxide (NaSPh) Iodine (I) 4-Cyclopropyl-2,6-difluoro-5-nitro-1-(phenylthio)benzene

Metalation and Lithiation Reactions

Metalation, particularly lithiation, is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. For substrates like this compound, two primary pathways compete upon treatment with organolithium reagents (e.g., n-butyllithium, s-butyllithium, or lithium dialkylamides):

Deprotonation (Directed ortho-Metalation, DoM): The abstraction of an acidic aromatic proton to form an aryllithium species.

Halogen-Metal Exchange: The exchange of the iodine atom with lithium, which is typically a very fast process for aryl iodides.

The presence of fluorine atoms significantly increases the acidity of adjacent protons, making deprotonation a viable pathway. However, the high reactivity of the C-I bond towards organolithiums means that iodine-lithium exchange is often the kinetically favored process. The choice of base, solvent, and temperature can influence the selectivity between these two pathways.

Regioselective Ortho-Lithiation and Subsequent Electrophilic Quenching

Regioselective ortho-lithiation, or Directed ortho-Metalation (DoM), relies on the presence of a Directed Metalation Group (DMG) that can coordinate the lithium reagent and direct deprotonation to an adjacent position. Fluorine is recognized as a moderate DMG. semanticscholar.org

In this compound, the sole aromatic proton is at the C4 position. This proton is ortho to the fluorine at C3 and meta to the fluorine at C1, and its acidity is enhanced by the inductive effects of these electronegative atoms. acs.org Therefore, if deprotonation were to occur, it would happen exclusively at this site. This process would typically require a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures to favor proton abstraction over halogen-metal exchange. researchgate.net

The resulting aryllithium intermediate is a potent nucleophile that can be trapped by a wide variety of electrophiles to install a new functional group at the C4 position. However, the competing iodine-lithium exchange remains a significant challenge. Treatment with alkyllithiums like n-BuLi or s-BuLi would likely favor the formation of 5-Cyclopropyl-1,3-difluoro-2-lithiobenzene via I/Li exchange.

The table below outlines potential products from the electrophilic quenching of the aryllithium species formed via regioselective deprotonation at C4.

Table 2: Representative Products from Regioselective Lithiation at C4 and Electrophilic Quench

Entry Base Electrophile (E+) Quenching Reagent Resulting Product at C4
1 LDA D+ D2O Deuterium (-D)
2 LiTMP CO2 CO2(g), then H+ Carboxylic acid (-COOH)
3 LDA CHO Dimethylformamide (DMF) Aldehyde (-CHO)

Impact of Fluorine on Directed Metalation Group (DMG) Effects

Fluorine exerts its influence as a Directed Metalation Group primarily through a powerful inductive effect (-I effect), which significantly acidifies ortho protons. acs.org This contrasts with stronger DMGs like amides or carbamates, which operate through both inductive and coordination effects. semanticscholar.org In intramolecular competition experiments, fluorine has been shown to be one of the more potent halogen DMGs. researchgate.net

In the structure of this compound, the C4 proton is positioned ortho to the C3-fluorine. The acidifying effect of this fluorine is reinforced by the additional inductive pull from the fluorine at C1 and the iodine at C2. This cumulative electron-withdrawing effect makes the C4 proton the most acidic site on the aromatic ring, priming it for deprotonation by a suitable lithium amide base.

The hierarchy of directing ability among halogens generally follows F > Cl > Br > I for deprotonation. However, this is inversely related to the ease of halogen-metal exchange, which is fastest for iodine. Therefore, the role of the fluorine atoms is twofold:

Activation for Deprotonation: They activate the C4 position for ortho-lithiation.

Modulation of Reactivity: They create a system where a delicate balance exists between deprotonation (directed by F) and halogen-metal exchange (at the I).

This dual reactivity allows for selective functionalization at either the C4 position (via deprotonation) or the C2 position (via I/Li exchange) by carefully choosing the reaction conditions, specifically the base and temperature.

Applications of 5 Cyclopropyl 1,3 Difluoro 2 Iodobenzene As a Synthetic Building Block

Role in the Synthesis of Advanced Pharmaceutical Intermediates (Generic Focus)

The structural motifs present in 5-Cyclopropyl-1,3-difluoro-2-iodobenzene (B6196397) are highly sought after in medicinal chemistry. The cyclopropyl (B3062369) group is a well-established bioisostere for larger alkyl groups and can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of drug candidates. hyphadiscovery.comresearchgate.netdigitellinc.com Its presence can lead to more potent and selective therapeutic agents. The difluorobenzene moiety is another key feature, as the incorporation of fluorine atoms can significantly impact a molecule's lipophilicity, pKa, and metabolic fate, often leading to improved pharmacokinetic profiles.

The iodine atom serves as a versatile synthetic handle for the introduction of further molecular complexity. It readily participates in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for the assembly of the complex scaffolds found in modern pharmaceuticals. For instance, the 2,6-difluorobenzamide core is a component of some potential PET imaging agents for cancers. nih.gov

Precursor to Agrochemical Active Ingredients (Generic Focus)

In the agrochemical sector, the demand for novel, effective, and environmentally benign active ingredients is ever-present. The cyclopropyl moiety is a common feature in many successful herbicides, fungicides, and insecticides, contributing to their biological activity and favorable environmental degradation profiles. The unique electronic properties of the cyclopropane (B1198618) ring can influence the molecule's interaction with target enzymes or receptors in pests and weeds. hyphadiscovery.com

The difluoro-iodobenzene core of this compound provides a robust scaffold for the development of new agrochemicals. The fluorine atoms can enhance the compound's stability and penetrability through plant cuticles or insect exoskeletons. The reactive iodine site allows for the strategic introduction of various toxophores or other functional groups to fine-tune the biological activity and spectrum of the resulting agrochemical.

Utilization in the Development of Functional Materials and Ligands

The unique combination of a rigid aromatic core, fluorine substituents, and a reactive iodine atom makes this compound an attractive building block for the synthesis of a variety of functional materials and ligands.

Polymer Chemistry and Monomer Synthesis

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. researchgate.netresearchgate.net Aryl iodides, such as this compound, can serve as monomers in various polymerization reactions, including polycondensation and transition metal-catalyzed polymerizations. The presence of the difluoro and cyclopropyl groups can impart desirable properties to the resulting polymers, such as high thermal stability, hydrophobicity, and specific optical or electronic characteristics. For example, 2,6-difluoro-functionalized monomers have been used to synthesize aromatic polymers for applications like proton-exchange membranes in fuel cells. researchgate.net

The general reactivity of aryl iodides in polymerization is highlighted in the following table:

Polymerization TechniqueRole of Aryl IodideResulting Polymer TypePotential Properties
PolycondensationMonomerPoly(arylene ether)s, Poly(arylene sulfide)sHigh thermal stability, chemical resistance
Cross-coupling PolymerizationMonomerConjugated polymersOptoelectronic properties
Initiator for "Living" PolymerizationInitiatorBlock copolymersControlled architecture, tailored properties

Liquid Crystal Development and Optoelectronic Applications

The development of advanced liquid crystal displays (LCDs) relies on the synthesis of novel liquid crystalline materials with specific dielectric anisotropies and other physical properties. nih.gov The incorporation of fluorine atoms into the molecular structure is a common strategy to modulate these properties. tandfonline.com Difluorobenzene derivatives are frequently used as core structures in liquid crystal molecules. wipo.intresearchgate.net The 1,3-difluoro substitution pattern in this compound can induce a significant dipole moment perpendicular to the long axis of a potential liquid crystal molecule, which is desirable for certain display technologies. nih.gov

The reactive iodine atom allows for the elongation of the molecular structure through cross-coupling reactions, a key step in the synthesis of rod-like liquid crystal molecules. The cyclopropyl group can act as a terminal group, influencing the mesophase behavior and clearing point of the final material.

Contributions to Complex Natural Product Total Synthesis (as a specific fragment)

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. nih.govuni-bayreuth.deuni-mainz.dersc.org Functionalized aromatic fragments are often key intermediates in these synthetic endeavors. While there are no specific reports on the use of this compound in a completed natural product synthesis, its structural features make it a plausible precursor for certain classes of natural products. The iodo-difluoroaromatic core could be elaborated into more complex ring systems found in alkaloids or polyketides. Hypervalent iodine reagents, derived from iodoarenes, are powerful tools in natural product synthesis, capable of mediating complex transformations such as dearomatization and oxidative cyclization. nih.gov

Development of Novel Heterocyclic Systems Through Cascade Reactions

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of efficient methods for their synthesis is a central theme in organic chemistry. researchgate.net Iodoarenes are valuable precursors for the synthesis of heterocycles, often participating in cascade reactions where multiple bonds are formed in a single operation. dovepress.comrsc.org The iodine atom can act as a leaving group in transition metal-catalyzed cyclization reactions or be converted into a hypervalent iodine species to promote oxidative cyclizations. dovepress.comnih.gov

For example, an intramolecular Sonogashira coupling followed by cyclization is a common strategy for the synthesis of fused heterocyclic systems. The 2-iodo-1,3-difluoro arrangement in this compound could be exploited in palladium-catalyzed cascade reactions to construct novel fluorine-containing heterocycles. mdpi.com

The following table provides a hypothetical example of a cascade reaction involving a derivative of the title compound:

ReactantReaction TypeIntermediateFinal Product
5-Cyclopropyl-1,3-difluoro-2-iodo-1-(prop-2-yn-1-yloxy)benzenePalladium-catalyzed cascadeIntramolecular cyclization intermediateA fluorinated and cyclopropyl-substituted furo[2,3-b]benzene derivative

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution NMR Spectroscopy for Structural Confirmation and Isotopic Labeling Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 5-Cyclopropyl-1,3-difluoro-2-iodobenzene (B6196397), a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, would provide a complete picture of the molecular framework and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl (B3062369) protons. The aromatic region would likely display two multiplets corresponding to the two non-equivalent aromatic protons. The cyclopropyl group would give rise to more complex multiplets in the upfield region of the spectrum, typically between 0.5 and 2.5 ppm, due to the diastereotopic nature of the methylene (B1212753) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for each carbon atom in the molecule, with the chemical shifts being influenced by the attached substituents. The carbon atoms attached to fluorine would exhibit characteristic C-F coupling.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool. It is anticipated that the two fluorine atoms, being chemically non-equivalent, would give rise to two distinct signals in the ¹⁹F NMR spectrum. The coupling between the fluorine atoms and with the neighboring protons would provide valuable information for signal assignment.

Isotopic Labeling Studies: While not routinely performed for basic structural confirmation, isotopic labeling with ¹³C or ²H at specific positions could be employed in more advanced studies. For instance, selective ¹³C labeling could aid in the definitive assignment of carbon signals in complex regions of the spectrum or be used to probe reaction mechanisms involving this molecule.

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5110 - 130
Cyclopropyl CH1.8 - 2.515 - 25
Cyclopropyl CH₂0.5 - 1.55 - 15
C-F-155 - 165 (d, JCF)
C-I-80 - 100
C-Cyclopropyl-140 - 150

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining a suitable single crystal of this compound would allow for the unequivocal determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

This technique would confirm the planar geometry of the benzene (B151609) ring and the spatial orientation of the cyclopropyl, fluoro, and iodo substituents. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding (C-I···F or C-I···I), π-π stacking, or C-H···π interactions, which govern the solid-state properties of the compound. nih.gov Although no crystal structure for this compound has been reported in the publicly available literature, the data that could be obtained from such a study would be invaluable for understanding its physical properties and for the rational design of new materials.

Potential Crystallographic Data

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes.
Space GroupThe symmetry of the crystal lattice.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-C, C-F, C-I).
Bond Angles (°)Angles between three connected atoms (e.g., F-C-C, C-C-I).
Intermolecular InteractionsDetails of non-covalent interactions in the crystal lattice.

Mass Spectrometry (High-Resolution MS, Fragmentation Analysis) for Reaction Monitoring and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the elemental formula, confirming the presence of carbon, hydrogen, fluorine, and iodine in the correct proportions. This is a critical step in the characterization of a new compound and serves as a primary indicator of its identity and purity.

Fragmentation Analysis: Electron ionization (EI) or other fragmentation techniques would induce the fragmentation of the molecular ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the iodine atom, the cyclopropyl group, or fluorine atoms. The analysis of these fragments helps to confirm the connectivity of the different substituents.

Predicted Fragmentation Pattern

m/z Possible Fragment Origin
[M]⁺[C₉H₇F₂I]⁺Molecular ion
[M-I]⁺[C₉H₇F₂]⁺Loss of an iodine radical
[M-C₃H₅]⁺[C₆H₂F₂I]⁺Loss of a cyclopropyl radical
[M-I-C₂H₂]⁺[C₇H₅F₂]⁺Subsequent fragmentation

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the benzene ring, and the vibrations of the cyclopropyl group. The C-F and C-I stretching vibrations would also be present, typically in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly useful for observing symmetric vibrations and can be a powerful tool for studying the low-frequency modes associated with the heavy iodine atom.

Characteristic Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
Cyclopropyl C-H Stretch2900 - 3000IR, Raman
C-F Stretch1100 - 1300IR
C-I Stretch500 - 600IR, Raman

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Elucidation (if chiral derivatives are relevant)

While this compound itself is achiral, chiroptical spectroscopy would become highly relevant if chiral derivatives were to be synthesized. For instance, if a stereocenter were introduced into the cyclopropyl ring or if the molecule were to adopt a stable, non-planar conformation leading to atropisomerism, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be essential for determining the absolute configuration of the enantiomers.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a fingerprint of the molecule's three-dimensional structure, and by comparing experimental VCD spectra with those predicted from quantum chemical calculations, the absolute configuration can be determined.

Electronic Circular Dichroism (ECD): ECD provides information about the stereochemistry of a molecule by measuring the differential absorption of left and right circularly polarized ultraviolet-visible light. This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule.

The application of these chiroptical techniques would be a crucial step in the characterization of any new chiral derivatives of this compound, providing essential information for fields such as medicinal chemistry and materials science where stereochemistry plays a critical role.

Computational and Theoretical Investigations of this compound

The study of this compound, a halogenated aromatic compound, can be significantly enhanced through the use of computational and theoretical chemistry. These methods provide deep insights into the molecule's electronic structure, reactivity, and dynamic behavior, which are often challenging to explore through experimental means alone. This article outlines the theoretical approaches used to investigate this specific compound.

Computational and Theoretical Investigations of 5 Cyclopropyl 1,3 Difluoro 2 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and related properties of 5-Cyclopropyl-1,3-difluoro-2-iodobenzene (B6196397).

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized molecules like this compound. nih.govyoutube.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.govjoaquinbarroso.com This involves finding the minimum energy conformation on the potential energy surface.

A hypothetical table of optimized geometric parameters for the ground state of this compound, as would be calculated using a functional like B3LYP with a suitable basis set, is presented below.

ParameterPredicted Value
C-I Bond Length~2.10 Å
C-F Bond Lengths~1.35 Å
C-C (Aromatic)~1.39 Å
C-C (Cyclopropyl)~1.51 Å
Dihedral Angle (Ring-Cyclopropyl)Variable

Note: These are representative values and would be precisely determined by actual DFT calculations.

Furthermore, DFT can be used to calculate energy profiles for conformational changes, providing insights into the flexibility of the molecule. nih.gov

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. ias.ac.in These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. researchgate.net

For this compound, ab initio calculations would be valuable for obtaining a precise description of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwayne.edu The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity in chemical reactions. A high-accuracy calculation of the electrostatic potential surface would also reveal the distribution of charge within the molecule, highlighting regions that are electron-rich or electron-poor and thus susceptible to nucleophilic or electrophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway, it is possible to understand how reactants are converted into products.

Many chemical reactions can potentially yield multiple products. Computational modeling can predict the regioselectivity and stereoselectivity of reactions involving this compound. rsc.orgnih.govrsc.org For example, in cross-coupling reactions where the iodine atom is substituted, calculations can determine which regioisomer is more likely to form. rsc.orgacs.org

This is achieved by calculating the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy is generally the one that is favored kinetically, leading to the major product. DFT is a common method for these types of predictive studies. nih.gov

For reactions that proceed through a series of steps, computational modeling can map out the entire reaction mechanism. This includes identifying all intermediates and transition states. frontiersin.orgresearchgate.net Transition state theory, often used in conjunction with DFT, allows for the calculation of reaction rates. nih.gov

In the context of catalytic reactions involving this compound, such as Suzuki or Heck couplings, computational modeling can be used to investigate the catalytic cycle. researchgate.netresearchgate.net This would involve modeling the oxidative addition, transmetalation, and reductive elimination steps. acs.org By understanding the energetics of each step, it is possible to identify the rate-determining step and gain insights into how the catalyst's efficiency can be improved. uvic.ca A hypothetical energy profile for a catalytic cross-coupling reaction is shown in the table below.

Reaction StepRelative Energy (kcal/mol)
Reactants + Catalyst0.0
Oxidative Addition TS+15.2
Oxidative Addition Intermediate-5.6
Transmetalation TS+12.8
Reductive Elimination TS+21.5
Products + Catalyst-25.0

Note: These are illustrative values for a generic catalytic cycle.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of molecules in a more realistic environment, such as in a solvent, and over a period of time. mdpi.comspringernature.com

MD simulations of this compound would provide a detailed picture of its conformational flexibility. rsc.orgdntb.gov.ua By simulating the molecule's movements over nanoseconds or even microseconds, it is possible to explore the different conformations that the molecule can adopt and the transitions between them. This is particularly relevant for understanding the orientation of the cyclopropyl (B3062369) group.

Furthermore, MD simulations can explicitly model the effects of the solvent on the molecule's structure and reactivity. numberanalytics.comnih.govrsc.orgnih.govhw.ac.uk Solvents can influence reaction rates and even alter reaction mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.comrsc.org By including solvent molecules in the simulation, it is possible to obtain a more accurate understanding of how reactions involving this compound would proceed in a real-world experimental setting.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks designed to correlate the chemical structure of a series of compounds with their reactivity in a quantitative manner. nih.gov These models are built upon the principle that the reactivity of a chemical is intrinsically linked to its molecular structure and, by extension, to its physicochemical properties. youtube.com While specific QSRR studies for this compound are not extensively documented in publicly available literature, a hypothetical QSRR study can be outlined based on established methodologies.

A typical QSRR study for a class of compounds including this compound would aim to predict its reactivity in specific chemical reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. The process involves several key steps:

Dataset Assembly: A series of structurally related aryl iodides, including the target molecule, would be synthesized or selected. Their reaction rates or equilibrium constants for a specific reaction (e.g., substitution of the iodine atom) would be experimentally measured under controlled conditions. This measured reactivity serves as the dependent variable in the QSRR model.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational chemistry software. mdpi.com These descriptors are numerical values that encode different aspects of the molecular structure. They can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For an aryl iodide, descriptors like the partial charge on the carbon atom bonded to iodine (C-I) and the electrostatic potential around the iodine atom are critical, as they influence the susceptibility to nucleophilic attack. libretexts.orgdoubtnut.com

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters that measure the bulkiness of substituents near the reaction center.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing aspects like connectivity and branching.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide precise information about electronic structure, bond orders, and energies. researchgate.net

Model Development and Validation: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is developed that links a subset of the most relevant molecular descriptors (the independent variables) to the experimental reactivity (the dependent variable). youtube.commdpi.com The goal is to find a statistically robust model that can accurately predict the reactivity of compounds not used in the model's creation. The model's predictive power is rigorously assessed through internal validation (e.g., cross-validation) and external validation using a separate test set of molecules. researchgate.netdntb.gov.ua

For this compound, a QSRR model could elucidate the combined electronic and steric influence of the cyclopropyl and difluoro substituents on the reactivity of the carbon-iodine bond.

Table 1: Potential Molecular Descriptors for a QSRR Study of this compound and Related Aryl Iodides

Descriptor ClassSpecific Descriptor ExampleRelevance to Reactivity
Electronic Partial Atomic Charge on C1Indicates the electrophilicity of the carbon atom in the C-I bond, relevant for nucleophilic attack.
Dipole MomentReflects the overall polarity of the molecule, influencing interactions with polar reagents and solvents.
HOMO/LUMO EnergiesThe energy of the Lowest Unoccupied Molecular Orbital (LUMO) can correlate with the ease of accepting electrons from a nucleophile.
Electrostatic Potential (ESP)The value of the ESP on and around the iodine atom (σ-hole) is crucial for predicting halogen bonding and electrophilic character.
Steric Molecular Volume/Surface AreaDescribes the overall size of the molecule, which can affect the accessibility of the reaction site.
Sterimol Parameters (L, B1, B5)Quantify the dimensions of substituents, providing a detailed measure of steric hindrance around the C-I bond.
Topological Wiener Index / Kier & Hall IndicesDescribe molecular branching and connectivity, which can indirectly relate to physical properties and reactivity.
Quantum-Chemical C-I Bond Dissociation EnergyA direct theoretical measure of the strength of the carbon-iodine bond, which must be cleaved during substitution.

Fluorine and Iodine Bonding Interactions: Theoretical Perspectives

The intermolecular interactions of this compound are dominated by the unique electronic properties of its iodine and fluorine substituents. Theoretical and computational studies provide significant insight into these interactions, particularly the phenomenon of halogen bonding.

Halogen bonding is a highly directional, noncovalent interaction between an electron-deficient region on a halogen atom and a Lewis base (an electron-rich species). unimi.it This electron-deficient region, located on the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen), is known as a σ-hole. nih.govmdpi.com The σ-hole arises from the anisotropic distribution of electron density around the covalently bonded halogen atom. This results in a region of positive electrostatic potential (ESP) that can attractively interact with nucleophiles. mdpi.com

In this compound, the nature of the iodine atom's σ-hole is significantly modulated by the substituents on the benzene (B151609) ring:

Effect of Fluorine Atoms: The two fluorine atoms at the ortho and para positions relative to the iodine (positions 1 and 3) are powerful electron-withdrawing groups. Their high electronegativity pulls electron density away from the aromatic ring and, consequently, from the iodine atom. This inductive effect enhances the magnitude of the positive electrostatic potential of the σ-hole on the iodine atom, making it a stronger halogen bond donor. mdpi.comresearchgate.net Theoretical calculations on similar fluorinated iodobenzenes confirm that electron-withdrawing substituents increase the strength of halogen bonds. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are essential tools for characterizing these interactions. unimi.it By calculating the Molecular Electrostatic Potential (MEP) surface, researchers can visualize and quantify the σ-hole. The maximum positive value of the electrostatic potential (V_S,max_) on the σ-hole is a common descriptor used to predict the strength of potential halogen bonds. nih.gov

Furthermore, theoretical studies can model the interaction between this compound and various Lewis bases (e.g., pyridine, halide anions). These calculations can determine key parameters such as:

Interaction Energies: The strength of the halogen bond formed.

Geometrical Parameters: The bond length and angle of the I···Lewis base interaction, which typically favors a linear geometry (around 180°). unimi.it

Charge Transfer: The degree of electron density transfer from the Lewis base to the halogen bond donor, often analyzed using methods like Natural Bond Orbital (NBO) analysis. mdpi.com

The fluorine atoms in the molecule are generally poor halogen bond donors but are strong Lewis bases. Intramolecular interactions between the iodine and an adjacent fluorine atom, or intermolecular F···I halogen bonds in the solid state, could also be explored through computational modeling.

Table 2: Theoretical Parameters for Investigating Bonding Interactions of this compound

ParameterComputational MethodSignificance
V_S,max DFT (e.g., B3LYP, M06-2X) with MEP analysisQuantifies the positive electrostatic potential of the iodine's σ-hole, predicting its strength as a halogen bond donor.
Interaction Energy (ΔE) High-level ab initio (e.g., MP2, CCSD(T)) or DFT calculationsDetermines the stability and strength of the halogen bond complex formed with a Lewis base.
Geometrical Analysis Geometry optimization of the interacting complexProvides equilibrium bond lengths (e.g., I···N distance) and angles (e.g., C-I···N angle), confirming the directional nature of the interaction.
NBO Analysis Natural Bond Orbital population analysisReveals the extent of charge transfer from the Lewis base (donor orbital) to the antibonding orbital (σ* C-I) of the aryl iodide (acceptor orbital).
Bond Critical Point (BCP) Analysis Quantum Theory of Atoms in Molecules (QTAIM)Identifies the presence of a bond path between the iodine and the Lewis base, characterizing the nature of the noncovalent interaction.

Future Research Directions and Unexplored Avenues for 5 Cyclopropyl 1,3 Difluoro 2 Iodobenzene

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. However, the steric hindrance from the adjacent cyclopropyl (B3062369) and fluorine groups, combined with the electronic effects of the fluorine atoms, presents challenges for existing catalytic systems. Future research should focus on developing new catalysts tailored for this specific substrate.

Key research objectives include:

Ligand Design: Creating novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium, nickel, or copper catalysts that can accommodate the sterically demanding environment around the C-I bond, enabling efficient Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Photoredox Catalysis: Exploring light-mediated catalytic cycles that can activate the C-I bond under mild conditions, potentially offering alternative selectivity compared to traditional thermal methods.

Hypervalent Iodine Catalysis: Investigating the potential for 5-Cyclopropyl-1,3-difluoro-2-iodobenzene (B6196397) to act as a precursor for in-situ generated catalytic hypervalent iodine species. nih.gov Such catalysts could mediate unique oxidative transformations where the cyclopropyl-difluorophenyl moiety is regenerated, participating in a closed catalytic loop. nih.govacs.org

Table 1: Prospective Catalytic Systems for Investigation

Catalytic Approach Target Reaction Key Challenge Potential Advancement
Palladium-NHC Catalysis Suzuki-Miyaura Coupling Steric hindrance reducing transmetalation rate. Highly active catalysts enabling the synthesis of complex biaryls.
Copper-Ligand Catalysis C-N/C-O Coupling High reaction temperatures and ligand optimization. Access to novel anilines and ethers under milder conditions.
Nickel Dual Catalysis C(sp³)-C(sp²) Coupling Control of competing reductive elimination pathways. Direct alkylation and arylation with a broad substrate scope.

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves reactions that can proceed in a living system without interfering with native biochemical processes. wikipedia.org The unique structure of this compound makes it an attractive scaffold for developing novel bioorthogonal probes and labels.

Unexplored applications in this area include:

Probe Synthesis: Using the C-I bond as a reactive site to attach the molecule to imaging agents (like fluorophores or PET isotopes) or to biomolecules via reactions like the palladium-catalyzed Sonogashira coupling. nih.gov

Fluorine as a Reporter: The two fluorine atoms can serve as a unique ¹⁹F NMR or MRI reporter group, allowing for background-free imaging and quantification in complex biological environments.

Metabolic Labeling: Designing derivatives that can be incorporated into metabolic pathways, allowing the cyclopropyl-difluorophenyl tag to be installed onto specific classes of biomolecules for subsequent detection and analysis. The Staudinger ligation and copper-free click chemistry are foundational bioorthogonal reactions that could be adapted for probes derived from this compound. wikipedia.orgnih.govreading.ac.uk

Table 2: Potential Bioorthogonal Applications

Application Area Probe Design Concept Bioorthogonal Reaction Potential Impact
In Vivo Imaging Coupling a PET isotope (e.g., ¹⁸F) via the C-I bond. Stille or Suzuki coupling Development of novel PET tracers for diagnostics. snmjournals.orgsnmjournals.org
Proteomics Attachment to an alkyne handle for subsequent click chemistry. Copper-Free Azide-Alkyne Cycloaddition Profiling of protein-protein interactions or enzyme activity. wikipedia.org

Integration into Automated Synthesis Platforms and High-Throughput Screening

Modern drug and materials discovery relies heavily on the rapid synthesis and screening of large compound libraries. nih.gov The defined reactive site of this compound makes it an ideal building block for automated synthesis platforms.

Future work should aim to:

Develop Robust Reaction Protocols: Optimizing a suite of cross-coupling and functionalization reactions involving the C-I bond for reliability and scalability in automated, miniaturized formats (e.g., nanoscale synthesis in 1536-well plates using acoustic dispensing). nih.gov

Library Generation: Utilizing the compound as a central scaffold in combinatorial chemistry, pairing it with a diverse set of building blocks (boronic acids, alkynes, amines, etc.) to generate large libraries of novel compounds.

On-the-Fly Screening: Integrating the automated synthesis workflow directly with high-throughput screening assays to rapidly identify molecules with desired biological activities or material properties, accelerating the discovery process. nih.gov

Unveiling Novel Reactivity Modes and Mechanistic Insights

The interplay of the iodo, fluoro, and cyclopropyl substituents could give rise to novel and unexpected reactivity. Mechanistic studies are crucial to understanding and exploiting these possibilities.

Promising research avenues include:

Benzyne Formation and Reactivity: Investigating the generation of the highly reactive 4-Cyclopropyl-2,6-difluorobenzyne intermediate from this compound. rsc.orgchemrxiv.org Research could focus on controlling its formation via photolysis or chemical means and trapping it with various nucleophiles and cycloaddition partners to access complex molecular architectures. rsc.orgresearchgate.net

Hypervalent Iodine Chemistry: Synthesizing and isolating novel hypervalent iodine(III) and iodine(V) reagents derived from this compound. nih.gov The electron-withdrawing fluorine groups are expected to enhance the electrophilicity and oxidizing power of the iodine center, potentially leading to new reagents for difluorination, oxidative coupling, or group transfer reactions. acs.orgnih.gov

Photochemical Reactivity: A comprehensive study of the compound's photolytic decomposition pathways could reveal novel C-I bond cleavage mechanisms, including the potential for homolytic cleavage to form a 2-cyclopropyl-4,6-difluorophenyl radical, a valuable intermediate for radical-based syntheses. rsc.orgresearchgate.net

Table 3: Comparison of Potential Hypervalent Iodine Reagents

Reagent Type Parent Compound Expected Oxidizing Potential Potential Application
ArI(OAc)₂ Iodobenzene Standard Oxidation of alcohols, phenols. nih.gov
ArI(OAc)₂ This compound Enhanced Challenging oxidations, catalytic cycle turnover.
ArIF₂ Iodobenzene Moderate Fluorination of alkenes. nih.gov

Potential in Supramolecular Chemistry and Host-Guest Interactions

Non-covalent interactions are the foundation of supramolecular chemistry, which focuses on the assembly of complex, functional architectures from molecular components. escholarship.org this compound possesses several features that make it an intriguing candidate for studies in molecular recognition and self-assembly.

Unexplored possibilities include:

Halogen Bonding: The iodine atom is a potent halogen bond donor. Research should be directed at co-crystallizing the compound with various halogen bond acceptors (e.g., pyridines, ureas) to construct novel supramolecular materials and to quantify the strength of these interactions.

Host-Guest Chemistry: Investigating the encapsulation of the molecule within macrocyclic hosts like cyclodextrins, pillararenes, or cucurbiturils. thno.orgnih.govaalto.fi Such studies would elucidate how the size, shape, and electronic properties of the guest influence binding affinity and could lead to applications in sensing or controlled release. nih.gov

Crystal Engineering: Utilizing the combined directing effects of halogen bonding (from iodine), hydrogen bonding (to fluorine), and π-π stacking to control the packing of molecules in the solid state, with the goal of designing materials with specific optical or electronic properties.

Advanced Derivatization for Next-Generation Functional Materials

By leveraging the synthetic methodologies outlined above, this compound can serve as a cornerstone for the creation of advanced functional materials with tailored properties.

Future research should target the synthesis of:

Organic Electronics: Incorporating the cyclopropyl-difluorophenyl unit into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The fluorine atoms can lower the LUMO energy level, improving electron injection/transport and enhancing device stability, while the cyclopropyl group can be used to tune solubility and morphology.

Liquid Crystals: Designing and synthesizing discotic or calamitic liquid crystals where the rigid, substituted phenyl core induces mesophase formation. The unique shape and polarity of the molecule could lead to novel liquid crystalline phases with interesting electro-optical properties.

Advanced Polymers: Using derivatives of the compound as monomers for specialty polymers. For example, polymerization via cross-coupling reactions could yield fluorinated polymers with high thermal stability, low dielectric constants, and unique gas permeability properties for applications in aerospace and microelectronics.

Table 4: Compound Names Mentioned

Compound Name
This compound
Iodobenzene
4-Cyclopropyl-2,6-difluorobenzyne

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-cyclopropyl-1,3-difluoro-2-iodobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves halogen-directed cross-coupling or nucleophilic aromatic substitution. For example, a structurally analogous compound (5-bromo-1,3-difluoro-2-iodobenzene) was synthesized via a palladium-catalyzed coupling reaction with cyclopropane derivatives under inert atmosphere (argon) at 170°C for 36 hours, yielding crystalline products after purification . Key parameters include temperature control (≥150°C for cyclopropane stability) and solvent choice (e.g., DMA for high boiling point). Yield optimization may require stoichiometric adjustments of reagents like potassium carbonate .
Synthetic Parameters Typical Range
Temperature150–170°C
Reaction Time24–48 hours
SolventDMA, DMF, or THF
CatalystPd(PPh₃)₄ or Ni-Al alloys

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine environments (δ ~ -110 to -120 ppm for aromatic F) and ¹H NMR for cyclopropyl protons (δ ~ 0.5–1.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical ~302.43 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related iodobenzene derivatives .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is light- and moisture-sensitive due to the iodine substituent. Store at 2–8°C in amber vials under inert gas (e.g., argon). Stability tests on similar compounds show >95% purity retention over 6 months under these conditions .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance and electronic effects. In Suzuki-Miyaura couplings, the iodine atom acts as a superior leaving group compared to bromine or chlorine, but the cyclopropyl ring may slow transmetallation. Computational modeling (DFT) is recommended to assess transition-state geometries and optimize ligand choice (e.g., bulky phosphines for steric protection) .

Q. What strategies resolve contradictions in reported reaction yields for iodobenzene derivatives?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., proto-deiodination). Mitigation strategies include:

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated products).
  • Additive Screening : Silver salts (Ag₂CO₃) can suppress iodide scavenging, improving yields from <20% to >60% in Ullmann-type couplings .

Q. Can computational methods predict regioselectivity in further functionalization of this compound?

  • Methodological Answer : Yes. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify electrophilic/nucleophilic sites. For example, the iodine atom in this compound is highly polarized, making the adjacent carbon susceptible to nucleophilic attack. MD simulations further validate solvent effects on reaction pathways .
Computational Parameters Settings
Basis SetB3LYP/6-311+G(d,p)
Solvent ModelPCM (Dichloromethane)
Convergence CriteriaEnergy ≤1e⁻⁶ a.u.

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Batch vs. flow chemistry comparisons are critical. For gram-scale synthesis, flow systems reduce thermal degradation (common in cyclopropane-containing compounds). A reported pilot study achieved 85% yield at 10 g scale using a microreactor (residence time: 30 min, 150°C) .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for halogenated benzene derivatives?

  • Methodological Answer : Solubility discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and measurement protocols. For this compound, use standardized shake-flask methods with HPLC quantification. Polar aprotic solvents (e.g., DMSO) enhance solubility (>50 mg/mL), while aqueous buffers show <1 mg/mL solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.